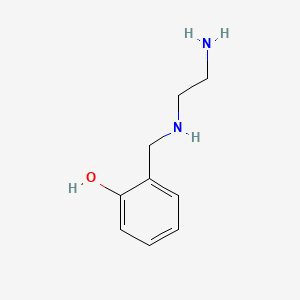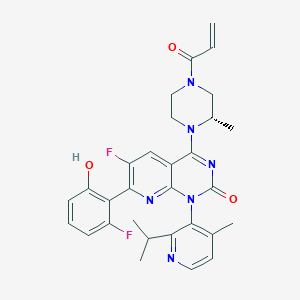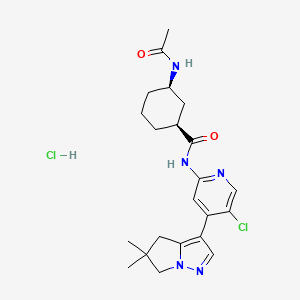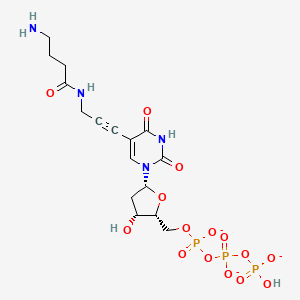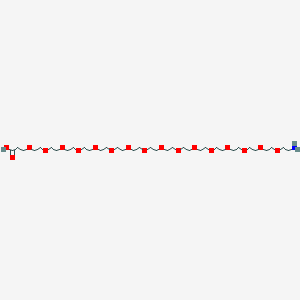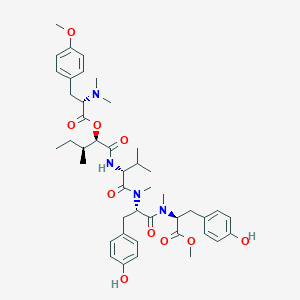
BDA-366
Vue d'ensemble
Description
BDA-366 is a small-molecule Bcl2-BH4 domain antagonist . It binds to the BH4 domain of Bcl2 with high affinity and selectivity . It has been identified as a potent anti-cancer agent, particularly for multiple myeloma and lung cancer .
Molecular Structure Analysis
This compound has been studied using molecular dynamics simulations . Results revealed that Pro127 and Trp30 in the BH4 domain rotate to stabilize this compound via π-π interactions, triggering a series of significant conformational changes of the α3 helix .
Chemical Reactions Analysis
This compound binds to the BH4 domain of Bcl2, resulting in the decrease of Bcl2 phosphorylation and the exposure of the BH3 domain . This binding induces a conformational change in Bcl2, converting it from a survival molecule to a cell death inducer .
Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular formula of C24H29N3O4 and a molecular weight of 423.5 .
Applications De Recherche Scientifique
BDA-366 as a Bcl2 BH4 Domain Antagonist in Cancer Therapy
This compound has been identified as a small-molecule antagonist targeting the BH4 domain of Bcl2, a critical protein in apoptosis regulation. This compound induces a conformational change in Bcl2, switching its function from antiapoptotic to proapoptotic, thereby promoting cell death in cancer cells. It has shown effectiveness in suppressing lung cancer xenograft growth derived from cell lines and patients without significant toxicity in normal tissues at effective doses. The development of this compound as a Bcl2-BH4 antagonist represents a promising strategy for improving outcomes in lung cancer therapy (Han et al., 2015).
This compound in Multiple Myeloma Treatment
This compound has also been shown to suppress the growth of human multiple myeloma, a type of plasma cell malignancy. It induces robust apoptosis in multiple myeloma cell lines and primary cells by causing a conformational change in BCL2. When delivered in NOD-scid/IL2Rγnull mice, this compound significantly suppressed the growth of human myeloma xenografts without causing harm to normal hematopoietic cells or body weight, suggesting its potential as a novel BH4-based BCL2 inhibitor for multiple myeloma therapy (Deng et al., 2016).
Reevaluation of this compound's Mechanism of Action
Research has also scrutinized the therapeutic potential and mechanism of action of this compound. Although it shows selective toxicity against certain cancer cell types, the cell death induced by this compound does not correlate with Bcl-2-protein levels and occurs even in the absence of Bcl-2. This challenges the view that this compound is a BH4-domain antagonist of Bcl-2. The findings suggest that this compound's cell-death properties may involve mechanisms beyond switching Bcl-2 conformation, possibly implicating Mcl-1 downregulation and/or Bcl-2 dephosphorylation (Vervloessem et al., 2020).
Safety and Hazards
Propriétés
Numéro CAS |
1821496-27-8 |
|---|---|
Formule moléculaire |
C24H29N3O4 |
Poids moléculaire |
423.513 |
Nom IUPAC |
1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
JYOOEVFJWLBLKF-HOTGVXAUSA-N |
SMILES |
CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BDA-366; BDA 366; BDA366. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



